molecular formula C5H5N3 B6155388 5-ethynyl-1-methyl-1H-1,2,3-triazole CAS No. 1602775-02-9

5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No. B6155388
CAS RN: 1602775-02-9
M. Wt: 107.1
InChI Key:
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Description

5-ethynyl-1-methyl-1H-1,2,3-triazole is a derivative of the triazole family. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of this compound involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent .


Molecular Structure Analysis

The molecular structure of this compound can be determined by spectral analysis . The compound has a chemical formula of C19H14ClFN4S and an exact mass of 384.0612 .


Chemical Reactions Analysis

Triazole compounds, including this compound, exhibit broad biological activities due to their ability to form a variety of non-covalent bonds with enzymes and receptors . A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures was reported .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They effectively promote the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1-methyl-1H-1,2,3-triazole involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This reaction is known as the Huisgen cycloaddition or click reaction. The reaction is highly efficient and selective, making it a popular method for the synthesis of 1,2,3-triazoles.", "Starting Materials": ["Methyl propiolate", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Water"], "Reaction": ["Step 1: Dissolve 0.5 g of copper sulfate in 10 mL of water and stir until fully dissolved.", "Step 2: Add 1.0 g of sodium ascorbate to the copper sulfate solution and stir until fully dissolved.", "Step 3: In a separate flask, dissolve 1.0 g of sodium azide in 10 mL of water.", "Step 4: Add 1.0 g of methyl propiolate to the sodium azide solution and stir for 5 minutes.", "Step 5: Add the copper sulfate solution to the alkyne-azide mixture and stir for 1 hour at room temperature.", "Step 6: Filter the reaction mixture to remove any solid precipitate.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS RN

1602775-02-9

Molecular Formula

C5H5N3

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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